molecular formula C84H138N16O30P6 B7910740 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt

2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt

Cat. No.: B7910740
M. Wt: 2037.9 g/mol
InChI Key: SBIHRCVFNGFMNN-SOSHWKHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate triethylammonium salt is a synthetic derivative of adenosine triphosphate (ATP). This compound is often used in biochemical research due to its ability to act as a potent agonist for P2X receptors, particularly the P2X7 receptor . It is known for its role in modulating various cellular processes, including inflammation and cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate involves multiple stepsThe final step involves the phosphorylation of the adenosine derivative to produce the triphosphate form .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques are common in industrial settings to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylbenzoyl derivatives, while substitution reactions can yield a variety of functionalized adenosine triphosphate derivatives .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate involves its interaction with P2X receptors, particularly the P2X7 receptor. Upon binding to these receptors, it induces the opening of ion channels, leading to the influx of calcium and sodium ions. This activation triggers a cascade of intracellular events, including the release of pro-inflammatory cytokines and the induction of cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate is unique due to its high potency and selectivity for P2X7 receptors. This specificity makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes .

Properties

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(4-benzoylbenzoyl)oxy-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;triethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H24N5O15P3.6C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;25-21-17-22(27-11-26-21)29(12-28-17)23-20(19(31)16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;6*1-4-7(5-2)6-3/h2*1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);6*4-6H2,1-3H3/t2*16-,19-,20-,23-;;;;;;/m11....../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHRCVFNGFMNN-SOSHWKHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H138N16O30P6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2037.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt
Reactant of Route 2
Reactant of Route 2
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt
Reactant of Route 3
Reactant of Route 3
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt
Reactant of Route 4
Reactant of Route 4
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt
Reactant of Route 5
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt
Reactant of Route 6
2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.